molecular formula C24H17NO2 B1587691 2,4,6-Triphenylnitrobenzene CAS No. 10368-47-5

2,4,6-Triphenylnitrobenzene

Cat. No. B1587691
CAS RN: 10368-47-5
M. Wt: 351.4 g/mol
InChI Key: VCRVMYZAKLXTFQ-UHFFFAOYSA-N
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Description

2,4,6-Triphenylnitrobenzene is a solid compound with the molecular formula C24H17NO2 . It appears as a white to slightly pale yellow crystal to powder .


Synthesis Analysis

2,4,6-Triphenylnitrobenzene can be prepared by direct nitration of 1,3,5-triphenylbenzene and by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with nitromethane .


Molecular Structure Analysis

The molecular weight of 2,4,6-Triphenylnitrobenzene is 351.41 . The compound’s structure consists of a nitrobenzene ring substituted with three phenyl groups .


Physical And Chemical Properties Analysis

2,4,6-Triphenylnitrobenzene has a melting point range of 144.0 to 148.0 °C . .

Scientific Research Applications

Chemical Reactions and Derivatives

2,4,6-Triphenylnitrobenzene has been studied for its chemical reactivity and potential in creating derivatives. Yoshida et al. (1971) found that the reaction of 2,4,6-triphenylthiopyrylium ion with active methylene compounds can yield 2,4,6-triphenylnitrobenzene under certain conditions, demonstrating its usefulness in producing benzene derivatives (Yoshida et al., 1971). Additionally, Lund (2006, 2007) explored the electrochemistry of 2,4,6-triphenylnitrobenzene, revealing that it undergoes reversible one-electron reductions and can yield 2,4,6-triphenylaniline under specific conditions, indicating its potential in electrochemical applications (Lund, 2006) (Lund, 2007).

Synthesis and Applications

Dimroth et al. (2003) contributed to the understanding of its synthesis, providing insights into the annulation and cyclization processes involved in producing 2,4,6-triphenylnitrobenzene, which is crucial for its practical applications in various fields (Dimroth et al., 2003).

Environmental and Safety Aspects

Boddu et al. (2010) reviewed the research on TATB (2,4,6-triamino-1,3,5-trinitrobenzene), a compound related to 2,4,6-triphenylnitrobenzene, covering aspects such as synthesis, toxicity, and safety. This review can provide indirect insights into the handling and environmental impact of similar compounds (Boddu et al., 2010).

Advanced Oxidation Processes

Ji et al. (2017) investigated the degradation of nitrobenzene, a relative of 2,4,6-triphenylnitrobenzene, in sulfate radical-mediated advanced oxidation processes. This study provides valuable information on the environmental degradation processes that might be relevant for 2,4,6-triphenylnitrobenzene (Ji et al., 2017).

Electrophilic Reactions

Terabe and Konaka (1973) explored the use of 2,4,6-tri-t-butylnitrosobenzene as a spin-trapping reagent, which is related to 2,4,6-triphenylnitrobenzene. This study provides insights into the electrophilic properties and potential applications in spin trapping (Terabe & Konaka, 1973).

Safety And Hazards

When handling 2,4,6-Triphenylnitrobenzene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers One relevant paper titled “On the electrochemistry of 2, 4, 6-triphenylnitrobenzene and related compounds” discusses the electrochemistry of 2,4,6-Triphenylnitrobenzene .

properties

IUPAC Name

2-nitro-1,3,5-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRVMYZAKLXTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389308
Record name 2,4,6-Triphenylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylnitrobenzene

CAS RN

10368-47-5
Record name 2,4,6-Triphenylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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